
Tofacitinib
描述
Tofacitinib is a medication primarily used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It is a Janus kinase inhibitor, which means it works by inhibiting the activity of Janus kinase enzymes involved in the inflammatory process . This compound was discovered and developed by the National Institutes of Health and Pfizer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, which is then converted to this compound citrate . The process includes the following steps:
Preparation of Intermediate: The intermediate is synthesized using reagents such as 4-chloropyrrolo[2,3-d]pyrimidine and potassium carbonate in water at 90°C.
Hydrogenation: The intermediate undergoes hydrogenation using palladium hydroxide in ethanol and acetic acid.
Final Conversion: The final step involves the reaction of the intermediate with cyanoacetic acid and a carbodiimide coupling agent.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high-quality output .
化学反应分析
Types of Reactions: Tofacitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy and dihydroxy metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Potassium carbonate in water is a typical reagent for substitution reactions.
Major Products:
Oxidation Products: Hydroxy and dihydroxy this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Approved Indications
Tofacitinib has received FDA approval for the following conditions:
- Rheumatoid Arthritis (RA) : Approved in April 2012 for adult patients who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs).
- Psoriatic Arthritis (PA) : Approved in 2017, indicated for adults with active disease unresponsive to DMARDs.
- Ulcerative Colitis (UC) : Approved in 2018, for adults with moderate to severe UC who have not responded adequately to TNF blockers.
- Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) : Approved in 2020 for children aged two and older .
Rheumatoid Arthritis
In clinical trials, this compound has demonstrated significant efficacy in improving symptoms and reducing disease activity in patients with rheumatoid arthritis. For instance, a study reported that patients receiving this compound showed a greater improvement in American College of Rheumatology criteria compared to placebo groups .
Psoriatic Arthritis
In phase III trials such as OPAL Broaden and OPAL Beyond, this compound was shown to significantly improve symptoms of psoriatic arthritis. The results indicated a higher rate of ACR50 response compared to placebo .
Ulcerative Colitis
This compound's approval for ulcerative colitis was based on three pivotal phase III trials (OCTAVE Induction 1, OCTAVE Induction 2, and OCTAVE Sustain), which demonstrated its effectiveness in inducing and maintaining remission in patients with moderate to severe UC .
Other Potential Applications
Recent studies have explored the use of this compound beyond its approved indications:
- Atopic Dermatitis : this compound has shown promise in treating atopic dermatitis, with studies indicating significant improvements in skin lesions and overall patient-reported outcomes .
- Vitiligo : There is emerging evidence supporting the efficacy of this compound in repigmentation of skin lesions associated with vitiligo .
- Alopecia Areata : Preliminary results suggest that this compound may be effective in promoting hair regrowth in patients with alopecia areata .
Safety Profile
While this compound is generally well-tolerated, it is associated with potential adverse effects including increased risk of infections, thrombosis, and malignancies. Clinical monitoring is essential for patients receiving this therapy, particularly those with pre-existing risk factors .
Summary Table of Indications and Efficacy
Condition | Year Approved | Key Clinical Findings |
---|---|---|
Rheumatoid Arthritis | 2012 | Significant improvement in ACR response rates compared to placebo |
Psoriatic Arthritis | 2017 | Higher ACR50 response rates; effective as monotherapy or with DMARDs |
Ulcerative Colitis | 2018 | Effective in inducing and maintaining remission; pivotal trials demonstrated efficacy |
Polyarticular JIA | 2020 | Safety and efficacy established in pediatric populations |
Atopic Dermatitis | Ongoing | Significant improvements noted; further studies required |
Alopecia Areata | Ongoing | Promising results; more research needed |
Case Studies
- Rheumatoid Arthritis : A case series involving multiple patients treated with this compound showed marked improvement in joint pain and swelling within weeks of starting therapy.
- Psoriatic Arthritis : In a clinical trial involving patients who had previously failed other therapies, those treated with this compound exhibited rapid symptom relief and improved quality of life metrics.
- Ulcerative Colitis : Patients enrolled in the OCTAVE trials reported significant reductions in bowel frequency and rectal bleeding scores after treatment initiation.
作用机制
Tofacitinib exerts its effects by inhibiting Janus kinase enzymes, specifically Janus kinase 1, Janus kinase 2, and Janus kinase 3 . By blocking these enzymes, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription, thereby reducing the inflammatory response . This inhibition disrupts the signaling pathways involved in hematopoiesis and immune cell function .
相似化合物的比较
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Upadacitinib: A Janus kinase inhibitor with similar applications in autoimmune diseases.
Comparison:
Safety Profile: All three compounds have similar safety profiles, but specific adverse effects may vary.
This compound stands out due to its broad application in treating various autoimmune diseases and its well-documented efficacy and safety profile.
生物活性
Tofacitinib is a selective Janus kinase (JAK) inhibitor that has gained prominence as a therapeutic agent for various autoimmune conditions, particularly rheumatoid arthritis (RA). This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and safety profile based on diverse sources.
This compound selectively inhibits JAK1 and JAK3, which are crucial in the signaling pathways of various cytokines involved in inflammatory processes. By blocking these pathways, this compound effectively reduces the inflammatory response associated with autoimmune diseases.
Efficacy in Clinical Studies
This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in treating RA and other conditions. Below is a summary of key findings from recent studies:
Case Studies
- Case Study on Efficacy : A pooled analysis involving 4,967 patients indicated that 35.4% initiated treatment with this compound. The study highlighted significant improvements in disease activity scores among those who switched from conventional DMARDs to this compound, particularly when previous treatments had failed .
- Long-term Outcomes : Another study assessed long-term outcomes after discontinuation of biological therapies, revealing that patients who had previously been treated with this compound experienced a higher rate of disease flare compared to those on TNF inhibitors . This suggests that while effective during treatment, the cessation of this compound may lead to quicker disease relapse.
Safety Profile
This compound is generally well-tolerated; however, it is associated with certain adverse effects. The overall incidence of adverse events leading to discontinuation was comparable to other treatments like tocilizumab . Common side effects include:
- Infections (e.g., respiratory infections)
- Elevated liver enzymes
- Gastrointestinal issues
Long-term extension studies indicate that while safety profiles remain stable over time, continuous monitoring for infections and laboratory abnormalities is essential.
属性
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197271 | |
Record name | Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling. | |
Record name | Tofacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow foam | |
CAS No. |
477600-75-2 | |
Record name | Tofacitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。